molecular formula C21H13Cl2F3N2O3S B2878880 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-21-4

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2878880
CAS No.: 477852-21-4
M. Wt: 501.3
InChI Key: MVBPSHUQQZGVTQ-LUOAPIJWSA-N
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Description

The compound 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a nitroaromatic sulfanyl derivative functionalized with a trifluoromethyl group and an O-(2,6-dichlorobenzyl)oxime moiety.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O3S/c22-17-5-2-6-18(23)16(17)12-31-27-11-13-7-8-20(19(9-13)28(29)30)32-15-4-1-3-14(10-15)21(24,25)26/h1-11H,12H2/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPSHUQQZGVTQ-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the Trifluoromethyl Group:

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through a formylation reaction.

    Oxime Formation: The final step involves the reaction of the carbaldehyde with hydroxylamine to form the oxime.

Chemical Reactions Analysis

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to five analogs from the evidence, focusing on substituent differences and their implications:

Compound CAS No. Key Substituents Molecular Weight (Calculated) Notable Features
Main Compound 3-NO₂, 4-[3-(CF₃)C₆H₄-S], O-(2,6-Cl₂C₆H₃CH₂)Oxime ~478.8 g/mol Strong electron-withdrawing trifluoromethyl and nitro groups enhance electrophilicity.
477851-93-7 4-[4-ClC₆H₄-S], 3-NO₂, O-(2,6-Cl₂C₆H₃CH₂)Oxime ~453.3 g/mol Chlorophenyl sulfanyl group increases lipophilicity but reduces steric bulk vs. CF₃.
478039-27-9 2-(4-Cl-3-FC₆H₃O), O-(2,6-Cl₂C₆H₃CH₂)Oxime ~425.2 g/mol Fluoro-chlorophenoxy substitution may improve metabolic stability.
338976-74-2 3-(4-BrC₆H₄)-3-oxopropanal, O-(2,6-Cl₂C₆H₃CH₂)Oxime ~441.6 g/mol Bromophenyl ketone introduces polar carbonyl, altering reactivity.
339023-31-3 6-[(4-ClC₆H₄CH₂)S]imidazo[2,1-b][1,3]thiazole, O-(2,6-Cl₂C₆H₃CH₂)Oxime ~504.9 g/mol Heterocyclic thiazole core may enhance binding to enzymatic targets.
Key Observations:

Electron-Withdrawing Groups : The main compound’s trifluoromethyl group (CF₃) provides stronger electron withdrawal than chloro (Cl) or bromo (Br) substituents in analogs like 477851-93-7 or 338976-74-2. This likely increases its electrophilicity, favoring reactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

Steric Effects: The bulkier CF₃ group in the main compound may reduce binding affinity compared to smaller substituents (e.g., 478039-27-9’s fluoro-chlorophenoxy group), but this could be offset by stronger electronic interactions.

Functional Group Synergy

  • Oxime Moiety: All compounds share the O-(2,6-dichlorobenzyl)oxime group, which is critical for forming stable Schiff base adducts with target proteins. The dichlorobenzyl group enhances resistance to enzymatic hydrolysis compared to non-halogenated analogs .
  • Sulfanyl vs.

Research Implications and Hypotheses

While experimental data (e.g., IC₅₀ values, pharmacokinetics) are unavailable in the evidence, structural comparisons suggest:

  • The main compound’s trifluoromethyl group may confer superior bioactivity in environments requiring strong electrophilic character (e.g., herbicide or protease inhibitor design).
  • Analogs like 338976-74-2 (bromophenyl ketone) could serve as precursors for further derivatization due to their reactive carbonyl group.

Biological Activity

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities. This article aims to explore its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₉Cl₂F₃N₂O₂S
  • Molecular Weight : 364.19 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfide : Reaction between 3-(trifluoromethyl)phenyl and a suitable sulfide precursor.
  • Nitration : Introduction of the nitro group at the appropriate position on the benzene ring.
  • Oxime Formation : Reacting the aldehyde with 2,6-dichlorobenzylamine to form the oxime.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted benzenes have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group may enhance this activity through mechanisms involving interference with bacterial DNA synthesis.

Anticancer Activity

Research has indicated that compounds containing nitro and trifluoromethyl groups can exhibit anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group in biological systems, which may lead to the formation of reactive intermediates that interact with cellular macromolecules.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds against E. coli and found that those with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Cytotoxicity Assessment : In vitro tests on breast cancer cell lines showed that derivatives similar to this compound caused significant reductions in cell viability at concentrations as low as 10 µM .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₉Cl₂F₃N₂O₂S
Molecular Weight364.19 g/mol
Antimicrobial ActivityActive against E. coli, S. aureus
Anticancer ActivityCytotoxic effects on breast cancer cells
Mechanism of ActionNitro group reduction; ROS generation

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